Structural Differentiation: Methyl Carbamate vs. Benzyl Carbamate Analog
CAS 877647-87-5 carries a methyl carbamate moiety, whereas its closest commercially listed structural analog (CAS 877647-89-7) bears a benzyl carbamate . In the broader piperazine carbamate series, the size and lipophilicity of the carbamate N‑substituent have been shown to modulate MAGL inhibitory potency and selectivity over FAAH by at least 10‑fold in some sub‑series [1]. Direct head‑to‑head data for CAS 877647-87-5 versus CAS 877647-89-7 are not publicly available, but the chemical precedent indicates that potency and selectivity cannot be assumed to be equivalent.
| Evidence Dimension | Carbamate N‑substituent identity |
|---|---|
| Target Compound Data | Methyl carbamate (CAS 877647-87-5); molecular weight 359.4 Da; AlogP 2.51 |
| Comparator Or Baseline | Benzyl carbamate analog (CAS 877647-89-7); molecular weight 435.5 Da; predicted AlogP approx. 4.0 |
| Quantified Difference | Molecular weight difference of 76.1 Da; estimated AlogP difference of approximately +1.5 log units (higher lipophilicity for benzyl analog) |
| Conditions | Calculated molecular properties (ChEMBL, Chemsrc); no comparative bioassay data available |
Why This Matters
A difference of 1.5 log units in lipophilicity can significantly alter membrane permeability, plasma protein binding, and off‑target promiscuity, making these two analogs unsuitable for direct substitution in biological experiments without explicit validation.
- [1] Korhonen et al. (2014) 'Piperazine and piperidine carboxamides and carbamates as FAAH and MAGL inhibitors,' Bioorganic & Medicinal Chemistry, 22(23), pp. 6694–6705. View Source
